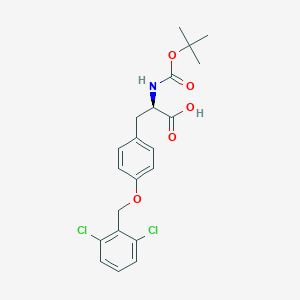

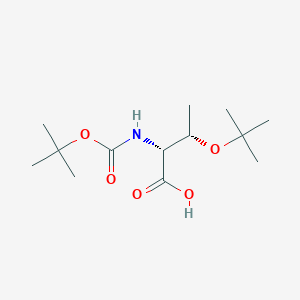

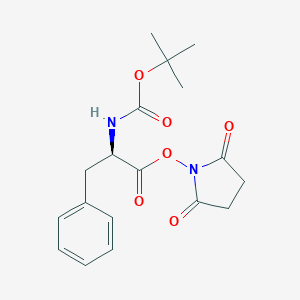

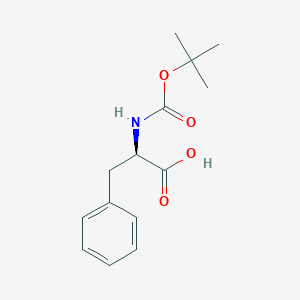

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid, also known as R2B-6DEG, is a synthetic amino acid that has been studied for its potential applications in scientific research. R2B-6DEG has been found to be a stable, water-soluble compound that is relatively easy to synthesize and can be used in various laboratory experiments.

Applications De Recherche Scientifique

Applications in Analytical Chemistry and Biochemistry

- Ninhydrin Reaction for Amino Acids Analysis : The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used for detecting, isolating, and analyzing amino acids, peptides, and proteins across various scientific disciplines. This reaction is unique due to its ability to form a distinctive purple chromophore with all primary amines, including amino acids and peptides, making it a critical tool in agricultural, biochemical, clinical, and nutritional sciences (Friedman, 2004).

Applications in Biocatalyst Inhibition Study

- Understanding Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids are known for their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production of desirable biorenewable fuels and chemicals. The review highlights the impact of carboxylic acids on microbial cell membranes and internal pH, offering insights into metabolic engineering strategies to enhance microbial robustness against such inhibitors (Jarboe et al., 2013).

Applications in Material Sciences

- Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : The review details the use of metathesis reactions in synthesizing cyclic β-amino acids, which have significant implications in drug research. These synthetic methodologies offer a versatile and efficient route to a variety of molecular entities critical in medicinal chemistry (Kiss et al., 2018).

Plant and Environmental Applications

- Priming of Plant Resistance by Hexanoic Acid : This review highlights the advances in characterizing natural compounds that induce plant resistance through a priming mechanism. Hexanoic acid, in particular, is emphasized for its potency in activating broad-spectrum defenses and priming pathogen-specific responses, suggesting its application in developing novel disease control strategies (Aranega-Bou et al., 2014).

Propriétés

IUPAC Name |

(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURZUFUAQVRBCX-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552901 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110761-76-7 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.